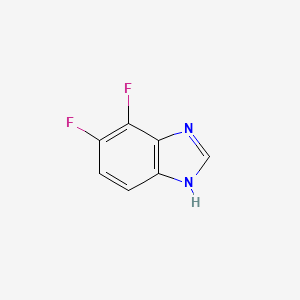

4,5-Difluorobenzimidazole

CAS No.: 236736-21-3

Cat. No.: VC2158735

Molecular Formula: C7H4F2N2

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 236736-21-3 |

|---|---|

| Molecular Formula | C7H4F2N2 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 4,5-difluoro-1H-benzimidazole |

| Standard InChI | InChI=1S/C7H4F2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) |

| Standard InChI Key | JNEWVMQNHBQHHL-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C2=C1NC=N2)F)F |

| Canonical SMILES | C1=CC(=C(C2=C1NC=N2)F)F |

Introduction

Structural Characteristics and Chemical Properties

Chemical Structure and Classification

4,5-Difluorobenzimidazole belongs to the benzimidazole class of heterocyclic compounds, which are characterized by the fusion of benzene and imidazole rings. The chemical structure features two fluorine atoms strategically positioned at the 4 and 5 positions of the benzene portion of the molecule. The basic molecular formula is C₇H₄F₂N₂, with a molecular weight of approximately 154.12 g/mol, determined by calculating the sum of the atomic weights of its constituent elements.

Physical Properties

The physical properties of 4,5-Difluorobenzimidazole are significantly influenced by the presence of the two fluorine atoms. While specific data on this exact compound is limited in the provided research, related fluorinated benzimidazoles exhibit enhanced lipophilicity compared to their non-fluorinated counterparts . The compound typically appears as a crystalline solid at room temperature and exhibits moderate solubility in organic solvents such as ethanol, methanol, and dimethylformamide (DMF).

Spectroscopic Characteristics

Fluorinated benzimidazoles can be characterized using various spectroscopic techniques including FT-IR, 1H-NMR, 13C-NMR, and mass spectroscopy . The presence of fluorine atoms creates distinctive patterns in these spectra, particularly in 19F-NMR, which serves as a useful tool for structural confirmation and purity assessment. The proton NMR spectrum typically shows characteristic signals for the aromatic protons and the N-H proton of the imidazole ring.

Synthesis Methodologies

General Synthetic Routes

The synthesis of 4,5-Difluorobenzimidazole can be accomplished through several approaches, adapting methodologies used for similar fluorinated benzimidazoles. One common method involves the condensation reaction between 4,5-difluoro-1,2-phenylenediamine and carboxylic acid derivatives or orthoester reagents under acidic conditions .

Microwave-Assisted Synthesis

Modern synthetic approaches utilize microwave irradiation to accelerate reaction rates and improve yields. For instance, related fluoro-benzimidazole derivatives have been synthesized using microwave-supported reactions, which significantly reduce reaction times from hours to minutes . In a typical procedure, the reaction between 5-substituted-1,2-phenylenediamine and an appropriate aldehyde is conducted under microwave conditions at temperatures around 240°C and pressures of 10 bar for approximately 5 minutes .

Multi-Step Synthesis Approaches

More complex derivatives of 4,5-Difluorobenzimidazole often require multi-step synthetic procedures. For example, the synthesis of 4,5-Difluoro-2-(hydroxymethyl)benzimidazole involves additional steps to introduce the hydroxymethyl functionality at the 2-position. These procedures typically include protection-deprotection strategies and careful control of reaction conditions to achieve regioselectivity.

Biological Activities

Antimicrobial Properties

Structure-Activity Relationships

Influence of Fluorine Substitution

The position and number of fluorine atoms on the benzimidazole scaffold significantly impact the compound's biological activity and physicochemical properties. The 4,5-difluoro substitution pattern creates unique electronic effects that influence:

-

Lipophilicity: Increased partition coefficient (logP) enhances membrane permeability

-

Metabolic stability: Fluorine atoms block potential sites of metabolic degradation

-

Hydrogen bonding: Fluorine acts as a weak hydrogen bond acceptor, affecting protein binding

-

Electronic distribution: The electron-withdrawing effect of fluorine alters the reactivity of neighboring atoms

Comparison with Related Benzimidazole Derivatives

When compared to non-fluorinated benzimidazoles, 4,5-Difluorobenzimidazole typically exhibits:

-

Enhanced metabolic stability due to the C-F bond's resistance to enzymatic cleavage

-

Increased lipophilicity, facilitating membrane penetration

-

Modified pKa values of proximal functional groups

-

Altered binding affinities to biological targets

These differences significantly impact the compound's pharmacokinetic profile and biological activities, potentially offering advantages in drug development contexts .

Applications in Research and Industry

Medicinal Chemistry Applications

The versatile chemical structure of 4,5-Difluorobenzimidazole makes it valuable as a building block in medicinal chemistry. Its applications include:

-

Development of antimicrobial agents

-

Design of anticancer therapeutics

-

Creation of antiparasitic compounds

-

Synthesis of enzyme inhibitors

The strategic incorporation of this scaffold into drug candidates can enhance pharmacokinetic properties and target selectivity.

Materials Science Applications

Beyond medicinal applications, fluorinated benzimidazoles have potential uses in materials science, including:

-

Development of functional materials with unique optical properties

-

Creation of specialty dyes and pigments

-

Design of organic semiconductors and electronic materials

The fluorine substitution can impart stability and unique electronic properties that are valuable in these applications .

Analytical Chemistry Applications

4,5-Difluorobenzimidazole derivatives may serve as analytical reagents or standards in various chemical analyses, particularly in fluorine-containing compound characterization and analysis.

Data Tables and Research Findings

Physical and Chemical Properties

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₇H₄F₂N₂ | Basic structure without additional functional groups |

| Molecular Weight | 154.12 g/mol | Calculated from atomic weights |

| Appearance | Crystalline solid | Based on similar compounds |

| Melting Point | ~220-230°C (estimated) | Extrapolated from related compounds |

| Solubility | Moderate in polar organic solvents | DMF, ethanol, methanol |

| LogP | ~1.8-2.2 (estimated) | Higher than non-fluorinated analogs |

Comparative Biological Activities of Fluorinated Benzimidazoles

| Compound | Antimicrobial Activity | Anticancer Activity | Antiparasitic Activity |

|---|---|---|---|

| 4,5-Difluorobenzimidazole | Moderate to high | Under investigation | Potential activity against P. falciparum |

| 5-Fluorobenzimidazole | Moderate | Low to moderate | Variable activity |

| 4,5,6,7-Tetrafluorobenzimidazole | High | High | High against multiple parasites |

| Non-fluorinated benzimidazole | Low to moderate | Low | Low |

Synthetic Methods Comparison

| Method | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Conventional Heating | 100-150°C, 8-24h | 40-60% | Simple equipment | Long reaction time, moderate yield |

| Microwave-Assisted | 240°C, 5-10 min, 10 bar | 80-90% | Rapid, high yield | Specialized equipment required |

| Catalytic Methods | Room temp to 100°C, 4-12h | 65-85% | Milder conditions | Catalyst recovery issues |

| One-pot Multi-step | Variable conditions | 50-75% | Fewer isolation steps | Complex optimization |

Current Research Trends and Future Perspectives

Recent Advances

Current research on fluorinated benzimidazoles focuses on expanding their applications in various fields. Recent studies have explored the antimicrobial potential of fluoro-benzimidazole derivatives against resistant strains through structure modification and optimization . The synthesis of new fluoro-benzimidazole derivatives has been facilitated by microwave-supported reactions, which provide enhanced yields and shorter reaction times .

Challenges and Limitations

Despite the promising properties of 4,5-Difluorobenzimidazole, several challenges remain:

-

Limited availability of specific starting materials

-

Complexity in regioselective synthesis

-

Need for comprehensive structure-activity relationship studies

-

Optimization of drug-like properties for pharmaceutical applications

Future Research Directions

Future research on 4,5-Difluorobenzimidazole may focus on:

-

Development of green and sustainable synthetic routes

-

Exploration of novel biological targets and applications

-

Design of combination therapies leveraging synergistic effects

-

Investigation of structure modifications to enhance specificity

-

Detailed mechanistic studies to understand mode of action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume